6-Fluorobenzo[b]thiophene-3-carboxylic acid
Description
6-Fluorobenzo[b]thiophene-3-carboxylic acid is a fluorinated derivative of benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9, C₉H₆O₂S, MW 178.21), a heterocyclic compound featuring a fused benzene-thiophene ring system with a carboxylic acid group at position 3 . The fluorine atom at position 6 introduces electron-withdrawing effects, altering electronic distribution, acidity (pKa), and intermolecular interactions compared to non-fluorinated analogs. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or anticancer agents, leveraging fluorine's metabolic stability and bioavailability-enhancing properties .
Properties
Molecular Formula |
C9H5FO2S |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5FO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
InChI Key |
JVKBFXIZVYAKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl 6-Fluorobenzo[b]thiophene-2-carboxylate
One common synthetic route involves the hydrolysis of the corresponding ethyl ester precursor, ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, under basic conditions.
- The ethyl ester is dissolved in ethanol.
- Sodium hydroxide solution (e.g., 2.5N or 3N) is added.
- The reaction mixture is heated to reflux for approximately 1 hour to overnight.
- After completion, the mixture is concentrated, diluted with water, and acidified to pH 1 using hydrochloric acid.
- The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate or sodium sulfate, and concentrated to yield this compound as colorless crystals.
- Starting from 6.10 g of ethyl ester in 60 mL ethanol, 50 mL of 2.5N sodium hydroxide was added.
- Reflux for 1 hour.
- After workup, 5.27 g of the acid was obtained.
- Characterization by ^1H-NMR (DMSO-d6) and IR confirmed the structure.
This method is adapted from a patent (US6420375 B1) and is considered efficient and straightforward.
Palladium-Catalyzed Carbonylation of 2-(Methylthio)phenylacetylenes
A more recent and advanced synthetic strategy involves a palladium-catalyzed carbonylative cyclization starting from 2-(methylthio)phenylacetylenes.
- The substrate 2-(methylthio)phenylacetylene is prepared via Sonogashira coupling between 2-halothioanisoles and terminal alkynes.
- Under a carbon monoxide atmosphere (e.g., 32 atm CO) and in the presence of potassium iodide and palladium iodide catalyst, the reaction proceeds at 80-100 °C in an alcohol solvent (methanol, ethanol, or isopropanol).
- The mechanism involves coordination of the alkyne to palladium, intramolecular nucleophilic attack by sulfur (5-endo-dig cyclization), demethylation by iodide, and carbonyl insertion to form benzothiophene-3-carboxylic esters.
- Subsequent hydrolysis or further transformations yield the carboxylic acid.
Reaction conditions and yields:
| Entry | Catalyst Loading (PdI2) | KI (molar ratio) | Temperature (°C) | Time (h) | Solvent | Yield (%) of Ester |
|---|---|---|---|---|---|---|
| 1 | 1 mol% | 100:40:1 | 80 | 24 | MeOH | 80 |
| 2 | 0.5 mol% | 100:40:1 | 80 | 24 | MeOH | ~60 |
| 3 | 0.3 mol% | 150:60:1 | 80 | 36 | MeOH | ~60 |
Note: Molar ratio refers to substrate:KI:PdI2.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Hydrolysis of ethyl ester | NaOH in ethanol, reflux, acidification | Simple, scalable, well-established | Requires ester precursor synthesis | Moderate to high |
| Pd-catalyzed carbonylation | PdI2, KI, CO pressure, alcohol solvent, 80-100 °C | High selectivity, versatile substituents | Requires specialized equipment (autoclave), expensive catalyst | Up to 80% (ester) |
| Condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate | Triethylamine, DMSO, inert atmosphere | Straightforward, uses commercially available reagents | Multi-step, requires purification | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitro groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
6-Fluorobenzo[b]thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: Fluorine at C6 increases the carboxylic acid's acidity compared to methoxy or hydroxyl groups, enhancing reactivity in nucleophilic reactions .
- Solubility: Methoxy substitution (C6) increases lipophilicity, whereas fluorine improves solubility in polar solvents due to dipole interactions .
- Thermal Stability: Hydroxy derivatives (e.g., 5-hydroxy analog) exhibit higher melting points due to hydrogen bonding .
Biological Activity
6-Fluorobenzo[b]thiophene-3-carboxylic acid is a chemical compound characterized by the presence of a fluorine atom at the 6th position of the benzo[b]thiophene ring and a carboxylic acid group at the 3rd position. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C9H5FO2S
- Molecular Weight: 196.2 g/mol
- Structure: The compound features a fused thiophene and benzene ring system, with a carboxylic acid functional group that enhances its reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of approximately 128 µg/mL against Staphylococcus aureus . The compound's structure allows for effective interaction with bacterial cell membranes, disrupting their integrity.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, this compound enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased catabolism of BCAAs and potentially reducing cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and ionic interactions with specific molecular targets. The fluorine atom contributes to its binding affinity, while the carboxylic acid group facilitates ionic interactions with amino acids in proteins.
Case Study: Inhibition of Lipid Accumulation
A notable study investigated the effects of a derivative compound related to this compound on lipid metabolism. The compound demonstrated significant inhibition of sterol-regulatory element binding proteins (SREBPs), which are key regulators in lipid biosynthesis. In diet-induced obesity models, treatment with this compound resulted in reduced hepatic lipid accumulation and improved glucose tolerance .
Comparative Biological Activity Table
| Compound | Activity Type | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | 128 | Disruption of cell membrane integrity |
| Derivative of this compound | Anticancer | Not specified | Inhibition of BDK leading to enhanced BCAA catabolism |
| ZJ001 (related structure) | Lipid metabolism | Not specified | Inhibition of SREBP pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
